![molecular formula C8H8N2 B1199643 1-甲基-1H-吡咯并[2,3-b]吡啶 CAS No. 27257-15-4](/img/structure/B1199643.png)

1-甲基-1H-吡咯并[2,3-b]吡啶

概述

描述

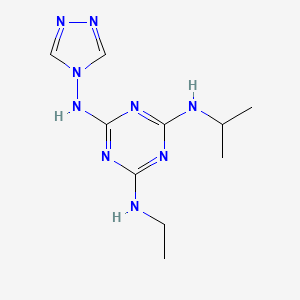

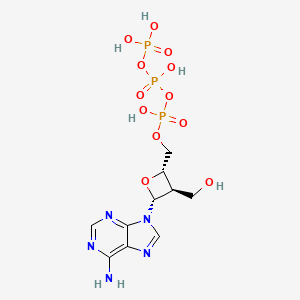

1-Methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula: C9H8N2O2 . It belongs to the class of pyrrolopyridines and exhibits intriguing structural features. The compound’s systematic name is Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate .

Synthesis Analysis

The synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine involves several methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both traditional and novel synthetic routes to access this compound. For instance, one approach utilizes the condensation of appropriate precursors to form the pyrrolopyridine ring system. Further optimization and scalability are areas of ongoing investigation .

Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrrolo[2,3-b]pyridine consists of a pyrrole ring fused with a pyridine ring. The methyl group at position 1 enhances the compound’s stability and influences its reactivity. The precise arrangement of atoms and bond angles significantly impacts its properties and interactions with other molecules. Researchers employ techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact geometry of this compound .

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-b]pyridine participates in various chemical reactions, including substitution, oxidation, and cyclization processes. Functionalization of the pyrrolopyridine scaffold allows access to diverse derivatives with potential biological activities. Researchers have explored coupling reactions, cross-couplings, and metal-catalyzed transformations to modify this core structure. These reactions serve as building blocks for drug discovery and material science .

科学研究应用

癌症治疗

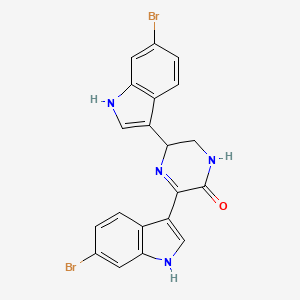

1-甲基-1H-吡咯并[2,3-b]吡啶:其衍生物已被鉴定为成纤维细胞生长因子受体(FGFR)的有效抑制剂,该受体在各种类型的癌症中起着至关重要的作用 {svg_1}。这些衍生物在抑制癌细胞增殖方面显示出希望,可以作为开发新型癌症疗法的先导化合物。

糖尿病管理

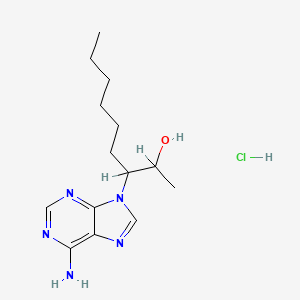

源自1-甲基-1H-吡咯并[2,3-b]吡啶的化合物在降低血糖水平方面显示出疗效 {svg_2}。这表明其在预防和治疗涉及血浆血糖升高的疾病(如1型糖尿病和糖尿病血脂异常)方面具有潜在的应用价值。

抗癫痫药物

吡咯和吡咯烷类似物,包括1-甲基-1H-吡咯并[2,3-b]吡啶结构,因其抗癫痫和抗惊厥特性而备受关注 {svg_3}。这为开发新型药物来控制癫痫开辟了途径。

农业化学品

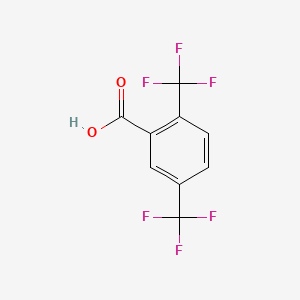

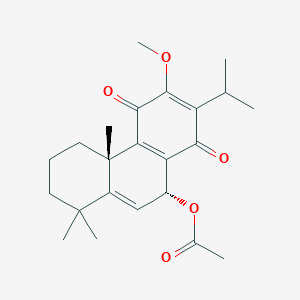

虽然没有直接引用农业中的具体应用,但1-甲基-1H-吡咯并[2,3-b]吡啶所属的更广泛的吡咯并嘧啶衍生物类,被认为具有在农业中的潜在用途 {svg_4}。这可能涉及开发用于作物保护或增产的新型农用化学品。

材料科学

在材料科学领域,1-甲基-1H-吡咯并[2,3-b]吡啶及其衍生物可用于合成复杂的有机分子 {svg_5}。这些化合物可以作为构建模块,用于创建具有特定性质的新材料。

作用机制

The specific mechanism of action for 1-Methyl-1H-pyrrolo[2,3-b]pyridine depends on its context and intended application. In drug development, researchers investigate its interactions with biological targets, such as enzymes, receptors, or nucleic acids. Understanding the binding modes and molecular recognition events is crucial for designing potent therapeutic agents. Further studies are needed to unravel its precise mode of action .

属性

IUPAC Name |

1-methylpyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-10-6-4-7-3-2-5-9-8(7)10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOCBNCKNQJAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80342576 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27257-15-4 | |

| Record name | 1-Methyl-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80342576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do these novel 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives exert their anti-tumor effects?

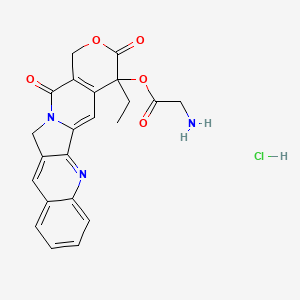

A1: Research indicates that specific 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, particularly compounds 1f, 3f, and 1l, exhibit anti-tumor activity by acting as cyclin-dependent kinase 1 (CDK1) inhibitors []. This inhibition leads to a cascade of downstream effects, including:

Q2: What is the impact of combining these novel derivatives with existing chemotherapeutic agents like paclitaxel?

A2: Studies show that combining the 1-Methyl-1H-pyrrolo[2,3-b]pyridine derivative 3f with paclitaxel results in a synergistic cytotoxic effect on DMPM cells []. This synergistic effect translates to an enhanced apoptotic response compared to either treatment alone, suggesting a potential for improved therapeutic outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[4-(2,4-Dimethylphenyl)-5-(3-pyridinyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1199563.png)

![(5E)-5-[[2-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1199566.png)

![5-[4-(Diphenylmethyl)-1-piperazinyl]-2-(2-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199571.png)

![2-[(1,5-Dimethyl-2-benzimidazolyl)amino]ethanol](/img/structure/B1199572.png)

![N,N-dimethyl-N'-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanimidamide](/img/structure/B1199576.png)

![(9S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-9-ol](/img/structure/B1199579.png)

![2(H)-[1]Benzothiopyrano[4,2-cd]indazol-8-ol, 5-[(2-amino-ethyl)amino]-2-[2-(diethylamino)ethyl]-, trihydrochloride](/img/structure/B1199583.png)